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molecular formula C4H4F2O4 B1294978 2,2-Difluorosuccinic acid CAS No. 665-31-6

2,2-Difluorosuccinic acid

Cat. No. B1294978
M. Wt: 154.07 g/mol
InChI Key: ZYLFHISLYSHWRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04851448

Procedure details

2,2-Difluorosuccinic acid (120 g, 0.78 moles) and trifluoroacetic anhydride (540 mL) are refluxed (bath temperature 80° C.) for 2 hours. Most of the trifluoroacetic acid is distilled utilizing a short Vigreux column, the final traces are removed under vacuum (12 mm Hg, 50° C.) and finally by stripping twice with carbontetrachloride. The oily residue solidifies on scratching with petroleum ether. Filtration and washing with petroleum either yields 2,2-difluorosuccinic anhydride as slightly violet crystals: 98 g (92%).
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
540 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:10])([CH2:6][C:7]([OH:9])=[O:8])[C:3](O)=[O:4]>FC(F)(F)C(OC(=O)C(F)(F)F)=O>[F:1][C:2]1([F:10])[CH2:6][C:7](=[O:9])[O:8][C:3]1=[O:4]

Inputs

Step One
Name
Quantity
120 g
Type
reactant
Smiles
FC(C(=O)O)(CC(=O)O)F
Name
Quantity
540 mL
Type
solvent
Smiles
FC(C(=O)OC(C(F)(F)F)=O)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
Most of the trifluoroacetic acid is distilled
CUSTOM
Type
CUSTOM
Details
the final traces are removed under vacuum (12 mm Hg, 50° C.)
FILTRATION
Type
FILTRATION
Details
Filtration
WASH
Type
WASH
Details
washing with petroleum

Outcomes

Product
Name
Type
product
Smiles
FC1(C(=O)OC(C1)=O)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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